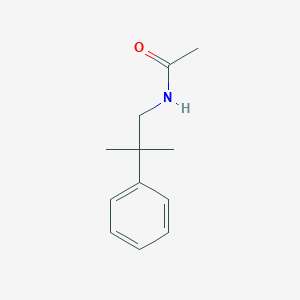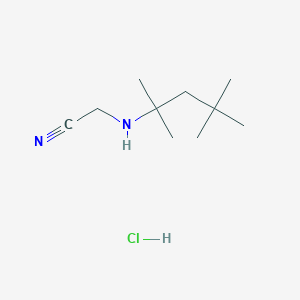
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile is an organic compound with the molecular formula C11H22N2. It is known for its unique structure, which includes a nitrile group (-CN) and a bulky tert-butyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile typically involves the reaction of 2,4,4-trimethylpentan-2-ylamine with acetonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bulky tert-butyl group may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Aminoacetonitrile: Contains both an amino group and a nitrile group, similar to 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile.
Pivalonitrile: Another nitrile compound with a bulky tert-butyl group.
Uniqueness
This compound is unique due to its combination of a nitrile group and a bulky tert-butyl group. This structure imparts specific chemical properties and reactivity that are distinct from other nitrile compounds.
Eigenschaften
CAS-Nummer |
89182-64-9 |
|---|---|
Molekularformel |
C10H21ClN2 |
Molekulargewicht |
204.74 g/mol |
IUPAC-Name |
2-(2,4,4-trimethylpentan-2-ylamino)acetonitrile;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c1-9(2,3)8-10(4,5)12-7-6-11;/h12H,7-8H2,1-5H3;1H |
InChI-Schlüssel |
DSNYYXXSWYJGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NCC#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



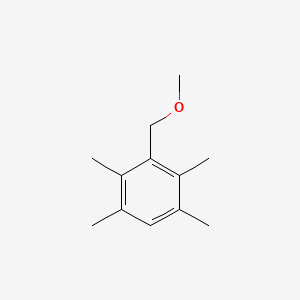
![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)
![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
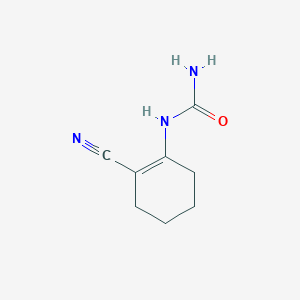
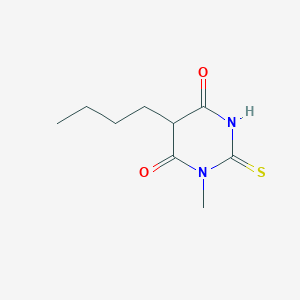


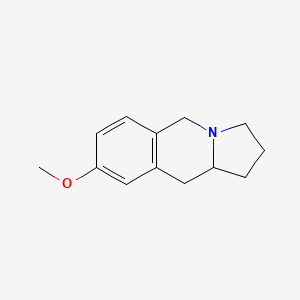

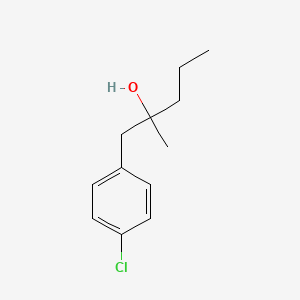
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)
